Product packaging for 2-Isopropoxy-4-methoxyphenol(Cat. No.:)

2-Isopropoxy-4-methoxyphenol

Cat. No.: B12099553
M. Wt: 182.22 g/mol
InChI Key: ULHDBGZQYWKMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-4-methoxyphenol is a chemical compound of interest in several research fields. It belongs to the class of alkoxyphenols, which are frequently studied for their chemical properties and biological activities . While specific studies on this exact compound are limited, research on structurally similar methoxyphenols provides strong indications of its potential research value. Compounds with methoxyphenol functional groups are investigated as reversible inhibitors for enzymes like myeloperoxidase (MPO), an enzyme involved in inflammatory pathways . Furthermore, alkoxyphenols are relevant in material science and energy research, particularly in the study of lignin, a major component of biomass. The decomposition and conversion of lignin-derived model compounds, including various alkoxyphenols, are a key area of study for producing renewable chemicals and biofuels . The isopropoxy group in its structure may also be explored in catalytic processes and chemical synthesis, as researchers investigate the alkylation of similar phenolic compounds to develop new materials and antioxidants . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B12099553 2-Isopropoxy-4-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-methoxy-2-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O3/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7,11H,1-3H3

InChI Key

ULHDBGZQYWKMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isopropoxy 4 Methoxyphenol and Its Congeners

Direct Synthesis Strategies and Reaction Optimization

Direct synthesis of 2-isopropoxy-4-methoxyphenol and similar phenolic ethers often relies on the strategic alkylation of a phenol (B47542) precursor. The optimization of these reactions is crucial to maximize the yield of the desired product while minimizing side reactions.

Multi-Step Conversions and Reaction Pathway Design

The synthesis of this compound can be approached through multi-step pathways starting from simpler, commercially available phenols. One common precursor is 4-methoxyphenol (B1676288). A documented synthesis involves the alkylation of 4-methoxyphenol with isopropyl alcohol in the presence of a strong acid like sulfuric acid. In a specific example, a solution of 4-methoxyphenol dissolved in isopropyl alcohol was added to well-stirred sulfuric acid over several hours at a controlled temperature of 45°C. acs.org Subsequent fractionation of the reaction mixture allowed for the isolation of 2-isopropyl-4-methoxyphenol. acs.org This method highlights a direct approach to introducing the isopropyl group onto the phenol ring, followed by the formation of the isopropoxy ether, though the initial product is the C-alkylated phenol.

Another versatile starting material is vanillin (B372448), which possesses aldehyde, hydroxyl, and methoxy (B1213986) groups that can be chemically modified. nih.gov The hydroxyl group of vanillin can be alkylated to form an ether linkage. nih.govresearchgate.net This transformation is a key step in creating more complex derivatives. For instance, vanillin can be alkylated with propargyl bromide, followed by further reactions. nih.gov While not a direct synthesis of this compound, this demonstrates the principle of building complexity from a readily available natural precursor. The reaction pathways often involve the protection of certain functional groups to ensure that the desired reaction occurs at the correct position.

The conversion of eugenol (B1671780) to its derivatives also provides a pathway to various phenolic compounds. mdpi.comtandfonline.com These transformations can involve modifications of the allyl side chain or the phenolic hydroxyl group. mdpi.com For example, the hydroxyl group of eugenol can be acylated to form esters or etherified. researchgate.netnih.gov These reactions showcase the potential to build a variety of substituted phenols from a natural starting material.

The electrochemical oxidation of para-substituted phenols represents another pathway for their transformation. uc.pt These reactions can lead to the formation of catechol and hydroquinone (B1673460) derivatives, which can then be further functionalized. uc.pt The specific products formed depend on the reaction conditions and the nature of the substituent on the phenol. acs.org

Catalytic Approaches in Phenolic Ether Synthesis

Catalysis plays a pivotal role in the synthesis of phenolic ethers, offering milder reaction conditions and improved selectivity. tandfonline.commagtech.com.cn The Williamson ether synthesis is a classic and widely used method where a phenoxide ion reacts with an alkyl halide. wikipedia.org This reaction is often facilitated by a base. For more complex syntheses, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkylating agent. mdpi.com

Various catalytic systems have been developed for the O-alkylation of phenols. researchgate.net These include both homogeneous and heterogeneous catalysts. magtech.com.cn Homogeneous catalysts, such as strong acids, are effective but can be difficult to separate from the reaction mixture. tandfonline.com Heterogeneous catalysts, like zeolites and metal oxides, offer the advantage of easier separation and potential for recycling. tandfonline.comtandfonline.com For instance, the alkylation of phenol with methanol (B129727) has been studied using HBEA zeolite as a catalyst. tandfonline.com

The choice of alkylating agent is also critical. While traditional agents like alkyl halides and dimethyl sulfate (B86663) are effective, greener alternatives like dimethyl carbonate are gaining traction. mdpi.comtandfonline.com The reaction of phenols with alkyl carbonates can be catalyzed by a system composed of a base and an organic or inorganic iodide, allowing the reaction to proceed at lower temperatures. google.com

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of allylic aryl ethers from phenols and vinyl ethylene (B1197577) carbonate. frontiersin.org These reactions proceed under mild conditions with high regioselectivity. frontiersin.org Another approach involves the use of layered double oxides as catalysts for the O-alkylation of phenols with dialkyl carbonates under light irradiation, which can enhance the reaction rate. researchgate.net

Catalyst SystemReactantsProduct TypeReference
Sulfuric Acid4-methoxyphenol, Isopropyl alcohol2-isopropyl-4-methoxyphenol acs.org
Base and IodidePhenol, Alkyl carbonatePhenolic ether google.com
HBEA ZeolitePhenol, MethanolAnisole tandfonline.com
PdCl2(dppf)Phenol, Vinyl ethylene carbonateAllylic aryl ether frontiersin.org
Layered Double OxidesPhenol, Dialkyl carbonatePhenolic ether researchgate.net
KF/γ-Al2O3Eugenol, Diethyl carbonateEugenol ethyl ether mdpi.com

Regiochemical Control in Functionalization Reactions

Controlling the position of functional groups on the phenol ring (regiochemistry) is a significant challenge in organic synthesis. rsc.orgnih.gov The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. libretexts.orgucalgary.cabyjus.comquora.comchemguide.co.uk This means that incoming electrophiles will preferentially add to the positions next to (ortho) or opposite (para) the hydroxyl group.

Several factors influence the regioselectivity of these reactions. Steric hindrance can play a role, where a bulky substituent may favor substitution at the less hindered position. acs.org The choice of catalyst and reaction conditions can also direct the substitution to a specific position. For example, in the alkylation of phenols with cyclohexene, the ortho/para ratio of the products was found to differ between heterogeneous (Amberlyst 15) and homogeneous (CH3SO3H) catalysts. unive.it

In some cases, a directing group can be temporarily installed on the phenolic hydroxyl group to guide the functionalization to a specific position, after which the directing group is removed. nih.gov This strategy allows for the synthesis of highly substituted phenols that would be difficult to obtain through direct functionalization. nih.gov

Recent advances have focused on developing catalytic systems that can achieve high regioselectivity without the need for protecting or directing groups. For instance, iridium complexes have been used to promote the regioselective ortho-functionalization of phenols. acs.org Similarly, copper-catalyzed reactions have been developed for the ortho-alkylation of phenols with diazoesters. rsc.org

Synthesis of Structurally Related Analogs and Precursors

The synthesis of analogs and precursors of this compound often leverages the rich chemistry of naturally occurring phenols. These compounds serve as versatile starting materials for the introduction and modification of various functional groups.

Derivatization from Naturally Occurring Phenols (e.g., Eugenol, Isoeugenol (B1672232), Vanillin)

Eugenol, isoeugenol, and vanillin are prime examples of naturally derived phenols that are widely used as starting materials for the synthesis of a diverse range of derivatives. mdpi.comiomcworld.commdpi.com

Eugenol and Isoeugenol: These compounds, found in essential oils like clove oil, possess a propenyl side chain that can be readily modified. iomcworld.com For example, the double bond in the allyl group of eugenol can undergo addition reactions. researchgate.netnih.gov The phenolic hydroxyl group can also be a site for derivatization, such as etherification or esterification. iomcworld.com The synthesis of isoeugenol methyl ether from eugenol has been achieved in a one-step process using dimethyl carbonate and a phase-transfer catalyst. mdpi.com This reaction involves both O-methylation and isomerization of the double bond. mdpi.com Furthermore, eugenol and isoeugenol derivatives can react with sulfenyl and selenenyl halides in a regioselective manner to form new heterocyclic compounds. researchgate.net

Vanillin: With its aldehyde, hydroxyl, and methoxy functional groups, vanillin is a highly versatile building block. nih.govresearchgate.net The hydroxyl group can be alkylated to form ethers, a key step in creating more complex structures. nih.govresearchgate.net For instance, vanillin can be alkylated with propargyl bromide and subsequently used in "click" chemistry to form triazoles. nih.gov Demethylation of 5-iodovanillin (B1580916), followed by regioselective O-alkylation, provides a route to various 5-iodoisovanillin ethers. nih.gov

The following table summarizes some derivatization reactions of these natural phenols:

Starting MaterialReagent(s)Product TypeReference
EugenolDimethyl carbonate, Phase-transfer catalystIsoeugenol methyl ether mdpi.com
EugenolAcetic anhydrideEugenol acetate (B1210297) (ester) researchgate.net
VanillinPropargyl bromide, K2CO3Propargylated vanillin nih.gov
5-IodovanillinAluminum chloride-pyridine (demethylation), then Methyl iodide, DBU/DMF (alkylation)5-Iodoisovanillin ether nih.gov

Introduction and Modification of Alkoxy Moieties

The introduction and modification of alkoxy groups, such as methoxy and isopropoxy groups, are fundamental transformations in the synthesis of phenolic ethers. researchgate.netorganic-chemistry.org

The Williamson ether synthesis remains a cornerstone for the formation of alkoxy groups on a phenolic ring. wikipedia.org This involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org For the synthesis of mixed alkoxy phenols, where two different alkoxy groups are present, a stepwise approach is often necessary. This might involve the selective protection of one hydroxyl group in a dihydric phenol, followed by alkylation of the other, and then deprotection and alkylation of the first.

The alkylation of the hydroxyl group in vanillin and its derivatives is a well-established method for introducing new alkoxy groups. nih.govresearchgate.net For example, after demethylation of 5-iodovanillin to the corresponding catechol, regioselective alkylation of the 4-hydroxy group can be achieved, followed by alkylation of the 3-hydroxy group to introduce a different alkoxy moiety. nih.gov

The choice of alkylating agent and catalyst is crucial for achieving high yields and selectivity in these reactions. tandfonline.com While traditional reagents like alkyl halides and sulfates are effective, there is a growing interest in using greener alternatives like dialkyl carbonates. mdpi.com Catalytic systems, including phase-transfer catalysts and solid-supported catalysts, can improve the efficiency and environmental footprint of these transformations. mdpi.comtandfonline.com

Formation of Complex Ring Systems Incorporating Phenolic Scaffolds

Phenolic scaffolds are versatile and privileged structures in organic synthesis, serving as foundational building blocks for a wide array of complex molecular architectures. nih.govfrontiersin.org Their inherent reactivity and structural features facilitate their incorporation into intricate ring systems, a cornerstone of natural product synthesis and drug discovery. frontiersin.org

One notable strategy involves the reaction of phenolic compounds with ninhydrin (B49086) in an acidic medium, which leads to the regioselective formation of diverse indanone-based molecules. researchgate.net Depending on the substituents on the phenol and the reaction conditions, this method can yield a variety of complex scaffolds, including indenofurans, benzofurans, and unique spirolactones. researchgate.net For instance, ortho-substituted phenols such as guaiacol (B22219) can undergo para-selective condensation with ninhydrin to produce diarylated adducts. researchgate.net This approach highlights the capacity to rapidly build molecular complexity from readily available phenolic precursors. researchgate.net

Another advanced method for constructing complex cyclic systems is through ring-expansion reactions. Biomimetic strategies, inspired by natural biosynthetic pathways, can be employed to create benzannulated medium-sized rings. mdpi.com This process may involve the oxidative aromatization of bicyclic phenol compounds, which generates polycyclic cyclohexadienone intermediates that subsequently undergo a strategic, aromatization-driven ring expansion. mdpi.com Such reactions provide a powerful route to polycyclic scaffolds that are otherwise challenging to synthesize. mdpi.com

Furthermore, the unique properties of phenols are leveraged in the creation of functional bio-interfaces through metal-phenolic networks (MPNs). nih.govnih.gov These networks are formed by the self-assembly of phenolic ligands (polyphenols) and metal ions, creating coordinated hybrid complexes. nih.gov This technology allows for the surface modification of various substrates, imparting functions such as antioxidant and anti-inflammatory properties, which are particularly valuable in the engineering of scaffolds for bone tissue regeneration. nih.govnih.gov The ability of the phenolic hydroxyl groups to form strong bonds—including covalent, coordinate, and hydrogen bonds—facilitates the adhesion and incorporation of phenols onto diverse surfaces and into larger molecular frameworks. nih.gov

Researchers have also utilized phenol-functionalized substrates in gold-catalyzed cascade reactions to construct diverse polyheterocyclic scaffolds, demonstrating the broad utility of phenolic compounds in modern synthetic strategies. frontiersin.org

Methodological Advancements in Synthetic Process Development

The development of efficient and robust synthetic processes is as critical as the discovery of novel chemical transformations. Modern process development increasingly relies on mathematical modeling for optimization and incorporates the principles of sustainable chemistry to minimize environmental impact.

Application of Mathematical Modeling in Reaction Parameter Optimization

Mathematical modeling has become an indispensable tool for the rapid and efficient optimization of chemical reactions. semanticscholar.orgnih.gov Techniques such as Design of Experiments (DoE) and Response Surface Methodology (RSM) allow chemists to build empirical models that describe the relationship between reaction inputs (factors) and outputs (responses like yield or purity). nih.govmdpi.com

DoE is a statistical approach that systematically varies multiple factors simultaneously to identify their individual and interactive effects on the reaction outcome. nih.govacs.org This method provides a significant advantage over traditional one-factor-at-a-time (OFAT) optimization, which can be time-consuming and often fails to identify the true optimal conditions due to interactions between variables. nih.gov The mathematical model generated from a DoE study can be represented by an equation that fits coefficients for each factor and their interactions. nih.gov

A pertinent example is the mathematical modeling applied to the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a close structural analog of the titular compound. researchgate.net In this study, a factorial design was used to investigate the influence of three key parameters: the molar ratio of reactants (2-isopropoxy ethanol (B145695) to 4-hydroxybenzyl alcohol), reaction time, and temperature. researchgate.net By analyzing the experimental results within this framework, researchers could establish the optimal conditions to maximize the yield of the target molecule. researchgate.net

The table below illustrates a conceptual factorial design for such an optimization, where parameters are tested at high and low levels to determine their impact.

ExperimentMolar Ratio (A)Time (B)Temperature (C)Observed Yield (%)
1Low (-)Low (-)Low (-)65
2High (+)Low (-)Low (-)75
3Low (-)High (+)Low (-)70
4High (+)High (+)Low (-)82
5Low (-)Low (-)High (+)68
6High (+)Low (-)High (+)80
7Low (-)High (+)High (+)78
8High (+)High (+)High (+)91
This interactive table is based on the principles of factorial design described in the literature for a similar phenolic compound. researchgate.net

Similarly, mathematical models are used to define the kinetic parameters of reactions involving phenols. For the catalytic oxidation of phenol, modeling can determine the optimal values for parameters like activation energy and reaction order to maximize removal efficiency under various operating conditions. semanticscholar.org These modeling approaches are crucial for scaling up processes from the laboratory to industrial production. uc.pt

Sustainable Chemistry Practices in Synthetic Protocols

Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This philosophy is increasingly being integrated into the synthesis of phenolic compounds.

A primary focus of green chemistry is the use of safer and more environmentally benign solvents. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. In the context of phenolic compounds, research has explored alternatives such as water, ethanol, and Natural Deep Eutectic Solvents (NaDES). researchgate.netmdpi.comoup.com Water has been successfully used as an extractive solvent for phenolic compounds in eco-friendly industrial processes. mdpi.com NaDES, which are mixtures of natural compounds like choline (B1196258) chloride and lactic acid, offer a green alternative for extracting bioactive compounds, boasting advantages like biodegradability and low toxicity. oup.com

Energy efficiency is another core principle. rsc.org Advanced extraction techniques that reduce energy consumption and solvent use are being employed for phenolic compounds. These include ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE). chemmethod.com UAE uses ultrasonic waves to enhance mass transfer, leading to faster extractions with less solvent, while SFE often uses supercritical CO2, a non-toxic and environmentally friendly solvent. chemmethod.com

The table below compares several green extraction techniques applicable to phenolic compounds.

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Extraction (SFE)Uses supercritical CO2 as a solvent at specific temperatures and pressures.Environmentally friendly, non-toxic solvent, high selectivity.High initial cost, complex optimization.
Ultrasound-Assisted Extraction (UAE)Employs ultrasonic waves to create cavitation, enhancing solvent penetration.Faster extraction, lower energy and solvent use, better yield.Potential degradation of heat-sensitive compounds, limited scalability.
Enzyme-Assisted Extraction (EAE)Uses enzymes to break down cell walls, releasing intracellular compounds.Mild conditions, eliminates need for harsh chemical solvents.Enzyme cost and stability can be a factor.
This interactive table is based on data and descriptions of green extraction methodologies for phenolic compounds. chemmethod.com

Furthermore, sustainable practices advocate for the use of renewable feedstocks. rsc.org Many phenolic compounds are themselves derived from plant-based sources, such as lignin (B12514952) or olive leaves, positioning them well within a circular economy framework where waste from one process becomes the raw material for another. mdpi.com By integrating these green principles, the synthesis and isolation of this compound and its congeners can be made more efficient, economical, and environmentally responsible.

Comprehensive Spectroscopic Characterization and Theoretical Investigations

Analytical Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 2-isopropoxy-4-methoxyphenol has been determined using a suite of spectroscopic methods. These techniques provide complementary information, allowing for a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. The aromatic protons appear as multiplets in the range of δ 6.82-6.89 ppm. aip.org A singlet at δ 5.70 ppm is attributed to the phenolic hydroxyl proton. aip.org The methoxy (B1213986) group protons resonate as a sharp singlet at δ 3.88 ppm. aip.org The isopropyl group exhibits a septet for the methine proton at δ 4.64 ppm and a doublet for the six methyl protons at δ 1.40 ppm, with a coupling constant of 6.1 Hz. aip.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular skeleton. Key resonances in CDCl₃ include signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing around δ 145.14 ppm and the carbon attached to the methoxy group at approximately δ 146.66 ppm. aip.org The methoxy carbon resonates at δ 56.3 ppm. rsc.org The isopropyl group carbons are observed at δ 71.4 ppm (methine) and δ 22.0 ppm (methyls). rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Aromatic CH 6.82-6.89 (m) aip.org 110.52, 112.7, 114.18, 120.94, 126.7, 130.2 aip.orgrsc.org
Phenolic OH 5.70 (s) aip.org -
Methoxy (OCH₃) 3.88 (s) aip.org 56.3 rsc.org
Isopropoxy (OCH) 4.64 (hept, J=6.1 Hz) rsc.org 71.4 rsc.org
Isopropoxy (CH₃)₂ 1.40 (d, J=6.1 Hz) rsc.org 22.0 rsc.org

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, and 'hept' denotes heptet. Data sourced from indicated references.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation pathways of the molecule under ionization. Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a molecular ion peak [M]⁺ that confirms its molecular weight. nist.gov Common fragmentation patterns for related methoxyphenols involve the loss of methyl radicals and rearrangements, which can help in identifying the compound's structure. researchgate.net For instance, in similar compounds, the fragmentation often involves the cleavage of the ether bonds and subsequent loss of alkyl groups.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound shows a characteristic broad absorption band for the phenolic hydroxyl (O-H) stretch. rsc.org Other significant peaks include C-H stretching vibrations from the aromatic ring and the alkyl groups (isopropoxy and methoxy), and C-O stretching vibrations for the ether linkages. rsc.orgrsc.org Specifically, bands around 2977 cm⁻¹ are attributed to C-H stretching, while the region of 1264-1023 cm⁻¹ corresponds to C-O stretching. rsc.org The aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. aip.org

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum is influenced by the chromophoric phenyl ring and the auxochromic hydroxyl, methoxy, and isopropoxy substituents. These groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). Theoretical calculations on similar molecules suggest that the main electronic transitions are of the n → π* type. researchgate.net

Quantum Chemical and Computational Approaches to Molecular Understanding

Theoretical calculations are powerful tools for complementing experimental data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For phenolic compounds, DFT calculations can predict antioxidant activity by evaluating bond dissociation energies (BDEs) of the phenolic O-H bond. A lower BDE suggests a higher capacity for radical scavenging. The electron-donating nature of the isopropoxy and methoxy groups influences the electron density distribution in the aromatic ring, which in turn affects the molecule's reactivity in electrophilic aromatic substitution reactions. Computational studies can map out the frontier molecular orbitals (HOMO and LUMO) and analyze the charge distribution to predict sites of electrophilic attack. researchgate.net The isopropoxy group, being an electron-donating group, generally directs electrophiles to the ortho and para positions, although steric hindrance from the bulky isopropyl group can influence this preference.

Conformational Analysis through Computational Modeling

The three-dimensional shape of a molecule is critical to its properties and interactions. Computational modeling allows for the exploration of the conformational landscape of this compound. The orientation of the isopropoxy group relative to the phenyl ring is a key conformational feature. Different rotational isomers (conformers) will have different energies, and computational methods can identify the most stable, low-energy conformations. This analysis helps in understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. cornell.eduresearchgate.net

Molecular Docking Simulations in Ligand-Target Interactions (non-human contexts)

The investigation for molecular docking simulations of this compound in non-human biological contexts also found no specific research studies. While molecular docking is a common technique for evaluating the interaction of phenolic compounds with biological targets, the available literature focuses on other vanillin (B372448) or methoxyphenol derivatives, with no articles detailing the application of this method to this compound. researchgate.netjddtonline.info

Due to the absence of specific, scientifically validated data for this compound in the searched literature, a comprehensive and accurate article adhering to the requested detailed outline cannot be generated at this time.

Biochemical Interactions and Structure Activity Relationships in Non Human Biological Systems

Modulation of Enzyme Activities and Mechanistic Insights

The ability of phenolic compounds to modulate enzyme activity is a cornerstone of their bioactivity. This typically involves direct interaction with enzyme active sites or allosteric regulation, leading to either inhibition or activation.

Inhibition of Lipoxygenase Enzymes in Model Systems (e.g., Soybean 15-Lipoxygenase)

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and lipoxins, which are key mediators of inflammation. Their inhibition is a target for anti-inflammatory research. Studies on various phenolic and catechol compounds have demonstrated inhibitory activity against soybean 15-lipoxygenase (15-sLOX). frontiersin.orgfrontiersin.org For instance, certain naturally occurring oxyprenylated secondary metabolites have shown potent inhibitory activity against soybean 15-lipoxygenase, with IC₅₀ values as low as 0.6 µM for the compound derricidin. nih.gov However, specific studies detailing the inhibitory effects of 2-Isopropoxy-4-methoxyphenol on soybean 15-lipoxygenase or other LOX enzymes are not available in the reviewed scientific literature.

Tyrosinase Inhibition Studies with Phenolic Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of significant interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. nih.gov A wide array of phenolic derivatives, such as flavonoids and stilbenes, have been identified as potent tyrosinase inhibitors. mdpi.com Research has shown that compounds with a resorcinol (B1680541) moiety are particularly effective. mdpi.com For example, 7,3',4'-trihydroxyisoflavone has been reported to inhibit tyrosinase with an IC₅₀ value of 5.23 ± 0.6 µM. nih.gov Despite extensive research on phenolic compounds as tyrosinase inhibitors, specific data quantifying the tyrosinase inhibitory activity of this compound was not found in the available search results.

Antimicrobial Efficacy and Structural Determinants in Microbial Models

The antimicrobial properties of phenolic compounds are well-documented, often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Assessment of Antibacterial Activity Against Bacterial Strains (e.g., E. coli, S. aureus, M. smegmatis)

The antibacterial potential of methoxyphenol compounds has been evaluated against various pathogens. For instance, related compounds like eugenol (B1671780) and vanillin (B372448) have demonstrated inhibitory effects against foodborne pathogens such as Escherichia coli and Staphylococcus aureus. nih.gov In one study, the median inhibitory concentration (IC₅₀) for vanillin against S. aureus was 1.38 mM. nih.gov Mycobacterium smegmatis is often used as a model for studying drugs against mycobacteria, but it can exhibit significant resistance to certain bactericidal agents. otago.ac.nz A thorough review of existing research did not yield specific data on the minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy for this compound against E. coli, S. aureus, or M. smegmatis.

Table 1: Antibacterial Activity of Related Methoxyphenol Compounds

CompoundBacterial StrainIC₅₀ (mM)
VanillinStaphylococcus aureus1.38 nih.gov
EugenolStaphylococcus aureus0.75 nih.gov
VanillinEscherichia coli>25
EugenolEscherichia coli2.70 nih.gov

This table presents data for structurally related methoxyphenol compounds to provide context, as specific data for this compound was not available.

Evaluation of Antifungal Properties in Fungal Models

Phenolic compounds can also exhibit antifungal activity. For example, certain synthetic fatty acid derivatives containing methoxy (B1213986) groups have been tested against fungal strains like Candida albicans and Aspergillus niger. nih.gov The compound (±)-2-methoxy-4-thiatetradecanoic acid displayed significant antifungal activity with a Minimum Inhibitory Concentration (MIC) ranging from 0.8 to 1.2 mM against these fungi. nih.gov However, specific studies evaluating the antifungal properties of this compound against any fungal models were not identified in the available literature.

Investigations into Cellular Processes in Non-Human Cell Lines

To understand the broader biological effects and potential mechanisms of action, compounds are often studied in non-human cell lines. These studies can reveal effects on cell viability, proliferation, and other cellular functions. For example, related phenolic compounds like eugenol and carvacrol (B1668589) have been shown to reduce cellular metabolism in both cancerous (HeLa) and non-cancerous fibroblast (CCD) cell lines in a dose-dependent manner. nih.gov At present, there is no available research from the search results that investigates the effects of this compound on cellular processes in any non-human cell lines.

Inhibition of Tubulin Polymerization and Cell Cycle Effects in Cancer Cell Lines

No studies were found that investigated the inhibitory effects of this compound on tubulin polymerization.

There is no available data on the impact of this compound on the cell cycle of any cancer cell lines.

Studies on Immunomodulatory Potential in Murine Models

No research has been published detailing the immunomodulatory effects of this compound in murine models.

Structure-Activity Relationship (SAR) Derivations

Correlating Substituent Effects with Biological Efficacy in Non-Human Assays

There are no available studies that correlate the substituent effects of this compound with its biological efficacy in any non-human assays.

Exploration of Bioisosteric Replacements and Their Impact on Activity

No literature exists on the exploration of bioisosteric replacements for the functional groups of this compound and the resulting impact on its biological activity.

Environmental Behavior and Degradation Pathways of Phenolic Ethers

Biotic Degradation Mechanisms

The breakdown of phenolic ethers in the environment is significantly mediated by living organisms, particularly microorganisms. These biotic processes are essential for the natural attenuation of these compounds in soil and aquatic systems.

Microorganisms play a pivotal role in the decomposition of phenolic compounds. A wide variety of bacteria and fungi have demonstrated the ability to utilize phenols and their derivatives as a source of carbon and energy. ijrrjournal.comnih.gov This metabolic capability is a key component of the biogeochemical cycling of carbon. The biodegradation of phenolic compounds can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more rapid and efficient. researchgate.net

Under aerobic conditions, the initial step in the microbial degradation of many phenolic compounds is the hydroxylation of the aromatic ring to form catechols. ijrrjournal.comresearchgate.net This reaction is typically catalyzed by monooxygenase enzymes. Following the formation of catechol, the aromatic ring is cleaved, either through an ortho- or meta-cleavage pathway, which is dictated by the specific enzymatic machinery of the microorganism. nih.govfrontiersin.org These cleavage reactions result in the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. ijrrjournal.com

Several bacterial genera are well-known for their phenol-degrading capabilities, with Pseudomonas being one of the most extensively studied. ijrrjournal.comnih.gov For instance, Pseudomonas putida has been shown to effectively degrade phenol (B47542) through a meta-cleavage pathway. ijrrjournal.com Other notable phenol-degrading bacteria include species of Bacillus, Rhodococcus, and Alcaligenes. nih.gov Microbial consortia, containing multiple species with complementary metabolic capabilities, can often achieve more efficient and complete degradation of phenolic compounds than single isolates. frontiersin.org

The efficiency of microbial degradation of phenolic compounds in the environment is influenced by several factors, including the concentration of the pollutant, the presence of other organic compounds, temperature, pH, and the availability of nutrients and oxygen. researchgate.net

The biotransformation of phenolic ethers and related compounds is initiated and facilitated by a diverse array of microbial enzymes. These enzymes catalyze reactions that modify the structure of the parent compound, often leading to detoxification and further degradation. Key enzymes involved in these processes include oxidoreductases such as laccases and polyphenol oxidases (PPOs), as well as hydrolases.

Laccases, copper-containing oxidases found in many fungi, plants, and bacteria, are capable of oxidizing a broad range of phenolic and non-phenolic compounds. In the context of phenolic ethers, laccases can catalyze the oxidation of the phenolic hydroxyl group, leading to the formation of phenoxy radicals. These radicals can then undergo further reactions, including polymerization or cleavage of side chains. For example, laccases have been shown to bioconvert phenol monomers like catechol and pyrogallol (B1678534) into polymers. nih.gov

Polyphenol oxidases (PPOs) are another important class of enzymes that act on phenolic compounds. They can catalyze the o-hydroxylation of monophenols to o-diphenols, and the subsequent oxidation of o-diphenols to o-quinones. Recent research has shown that some PPOs can also catalyze the ortho-hydroxylation and ortho-demethoxylation of syringyl (S-type) lignin (B12514952) model compounds, which are structurally related to 2-isopropoxy-4-methoxyphenol. nih.gov This enzymatic activity can reduce the methoxylation degree of these compounds. nih.gov

Other enzymatic processes involved in the biotransformation of phenolic compounds include the action of phenolic acid decarboxylases, which remove the carboxyl group from phenolic acids, and reductases, which can reduce functional groups on the aromatic ring or side chains. mdpi.com The initial step in the degradation of many phenolic compounds is often the cleavage of ether bonds. For instance, the degradation of alkylphenol ethoxylates can proceed through the cleavage of the ether bonds, generating alkyl-phenols with shorter ethoxylated chains. researchgate.net Cytochrome P450 enzymes can also be involved in the metabolism of phenolic compounds, catalyzing reactions that can lead to the formation of new ether linkages. acs.org

The table below summarizes key enzymes involved in the biotransformation of phenolic compounds and their functions.

Enzyme ClassSpecific Enzyme ExampleFunction in Phenolic Compound Biotransformation
Oxidoreductases LaccaseOxidation of phenolic hydroxyl groups, leading to polymerization or side-chain cleavage. nih.gov
Polyphenol Oxidase (PPO)Ortho-hydroxylation of monophenols and oxidation to quinones; ortho-demethoxylation of syringyl compounds. nih.gov
Phenol HydroxylaseHydroxylation of the aromatic ring to form catechols. frontiersin.org
Catechol 1,2-DioxygenaseOrtho-cleavage of the catechol ring. frontiersin.org
Catechol 2,3-DioxygenaseMeta-cleavage of the catechol ring. frontiersin.org
Hydrolases Phenolic Acid EsteraseHydrolysis of ester linkages in phenolic compounds. mdpi.com
Lyases Phenolic Acid DecarboxylaseRemoval of carboxyl groups from phenolic acids. mdpi.com

Abiotic Degradation Pathways

In addition to biotic processes, phenolic ethers are also subject to abiotic degradation in the environment. These processes are driven by chemical and physical factors and can significantly contribute to the transformation of these compounds.

Phenolic compounds can undergo oxidative degradation in various environmental matrices, including water, soil, and the atmosphere. researchgate.net In aqueous environments, advanced oxidation processes (AOPs) are a key mechanism for the degradation of recalcitrant organic pollutants like phenols. AOPs are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.net These radicals can attack the aromatic ring of phenolic compounds, leading to hydroxylation, ring cleavage, and ultimately, mineralization. researchgate.net The efficiency of these oxidative processes is often dependent on factors such as pH. researchgate.net

In soil environments, the oxidative degradation of phenolic compounds can be influenced by the presence of minerals and organic matter. Phenolic compounds can bind to soil particles, which can either protect them from degradation or facilitate their oxidation at mineral surfaces. Soil enzymes, even when not associated with living microorganisms (extracellular enzymes), can also contribute to the oxidative transformation of phenols. frontiersin.orgnih.gov The accumulation of phenolic compounds can, in turn, affect the activity of soil enzymes and microbial communities. frontiersin.orgnih.gov

The atmospheric oxidation of phenols is primarily driven by reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). researchgate.net These reactions can lead to the formation of a variety of secondary pollutants.

Photochemical reactions, driven by sunlight, represent another important abiotic degradation pathway for phenolic compounds in the environment. The absorption of light can excite the phenol molecule, leading to a variety of transformations, including photooxidation and photorearrangement.

The photochemical degradation of phenolic compounds can be influenced by the presence of photosensitizers and other chemical species in the environment. For example, the photolysis of guaiacyl and syringyl lignin model compounds, which are structurally related to this compound, has been shown to be dependent on the presence of substances like hydrogen peroxide (H2O2) or catalysts such as titanium dioxide (TiO2). researchgate.net The primary degradation route in these systems appears to be the incorporation of hydroxyl radicals into the aromatic rings. researchgate.net

The substitution pattern on the phenolic ring can significantly influence the photochemical reactivity. Irradiation in the presence of acids can lead to the selective migration of alkyl and aryl groups on the phenol ring. researchgate.net This type of photochemical permutation highlights the complex transformations that substituted phenols can undergo under environmental conditions. The presence of other functional groups can also affect the photochemical fate of these compounds.

The table below provides a summary of abiotic degradation pathways for phenolic ethers.

Degradation PathwayMediating Agent/FactorDescription of Process
Oxidative Processes Hydroxyl Radicals (•OH)Attack on the aromatic ring leading to hydroxylation and ring cleavage in water, soil, and air. researchgate.net
Ozone (O3), Nitrate Radicals (•NO3)Atmospheric oxidation of phenolic compounds. researchgate.net
Soil Minerals and Organic MatterCatalysis of oxidative reactions at surfaces. frontiersin.orgnih.gov
Photochemical Transformation Sunlight (UV Radiation)Excitation of the phenol molecule leading to photooxidation, photorearrangement, and photodegradation. researchgate.netresearchgate.net
Photosensitizers (e.g., H2O2, TiO2)Enhancement of photochemical degradation through the generation of reactive species. researchgate.net

Advanced Applications and Industrial Relevance of Phenolic Compounds Excluding Specific Properties

Utility as Key Synthetic Intermediates in Pharmaceutical Manufacturing

Phenolic compounds are foundational building blocks in the synthesis of numerous pharmaceuticals and biologically active natural products. The hydroxyl group provides a reactive handle for various chemical transformations, while the aromatic ring serves as a rigid scaffold. Protecting the reactive phenol (B47542), often as an ether, is a common and critical strategy in multi-step syntheses.

While direct application of 2-Isopropoxy-4-methoxyphenol is not prominently documented, its isomer, 3-isopropoxy-4-methoxyphenol , serves as a crucial precursor in the total synthesis of lamellarins. nih.govmdpi.com Lamellarins are a class of polycyclic marine alkaloids that exhibit a range of potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. nih.govclockss.org

In the synthesis of these complex molecules, the isopropoxy group functions as a robust protecting group for the phenolic hydroxyl. mdpi.com This strategy is employed in the synthesis of lamellarins I, C, D, T, U, and W, where precursors like 3-isopropoxy-4-methoxyphenol or 3-isopropoxy-4-methoxybenzaldeyde are used to construct the intricate aryl framework of the final product. nih.govmdpi.commdpi.comresearchgate.net The isopropoxy group is stable under various reaction conditions, such as cross-coupling and cyclization reactions, necessary to build the lamellarin core. nih.govmdpi.com In the final stages of the synthesis, this protecting group is selectively removed, typically using a strong Lewis acid like boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃), to unveil the free phenol in the natural product. mdpi.com

The use of an isopropoxy-protected phenol highlights a key strategy in organic synthesis: masking a reactive functional group to allow for chemical modifications elsewhere in the molecule, followed by a final deprotection step to yield the target compound. nih.govmdpi.com

There is currently no available research data linking this compound to the synthesis of Bisoprolol or its analogs.

Role in Polymerization Inhibition and Antioxidant Applications for Materials

The tendency of vinyl monomers to undergo spontaneous and often exothermic polymerization poses a significant safety risk during their manufacture, transportation, and storage. chemicalbook.comnih.gov To mitigate this, chemical inhibitors are added. Phenolic compounds, particularly 4-methoxyphenol (B1676288) (MEHQ) , the parent compound of this compound, are among the most widely used polymerization inhibitors in the industry for monomers like acrylics and styrenes. chemicalbook.comnih.gov

The inhibitory action of MEHQ is a cooperative process with dissolved oxygen. chemicalbook.com The mechanism proceeds in several steps:

Primary carbon radicals formed from the monomer react with oxygen to create peroxy radicals.

These peroxy radicals are then intercepted by the phenolic inhibitor (MEHQ), which donates its hydroxyl hydrogen atom to neutralize the radical.

This process forms a more stable, less reactive phenoxyl radical that does not initiate further polymerization. chemicalbook.com

This radical scavenging ability is the basis for the antioxidant properties of phenolic compounds. They can interrupt oxidative chain reactions, protecting materials from degradation. As a derivative, this compound, which retains the critical phenolic hydroxyl group, is expected to exhibit similar antioxidant capabilities. The antioxidant activity of various methoxyphenol derivatives has been studied, confirming the efficacy of this chemical class as radical scavengers. mdpi.com Dimerized versions of p-methoxyphenol have shown stoichiometric factors (the number of free radicals trapped per molecule) greater than their monomers, indicating potent antioxidant activity. mdpi.com

Innovative Methodologies in Industrial Chemistry for Phenol Derivatives

The industrial production of phenol derivatives like this compound involves a multi-step approach, beginning with the synthesis of key intermediates. The primary precursor is 4-methoxyphenol (MEHQ), which is manufactured on a large scale from hydroquinone (B1673460).

Innovative methods for the synthesis of 4-methoxyphenol have been developed to improve efficiency and reduce costs. One such method involves the continuous liquid-phase reaction of hydroquinone and methanol (B129727) over a solid acid catalyst (like silica-alumina) in a flow reactor. google.com This process, conducted at high temperatures (200-350°C) and pressures (0.5-10.0 MPa), allows for high conversion rates and selectivity. google.com Another modern approach is the electrochemical synthesis, where an electric current is used to facilitate the reaction between hydroquinone and an alcohol (such as methanol) in the presence of an acid catalyst, achieving high product yields. researchgate.net

Once the 4-methoxyphenol precursor is obtained, the subsequent step is the introduction of the isopropoxy group onto the aromatic ring. This is typically achieved through an etherification reaction. A standard industrial method for this transformation is a variation of the Williamson ether synthesis, which would involve:

Ortho-alkylation: A Friedel-Crafts-type alkylation or a related reaction to introduce the isopropyl group specifically at the position adjacent (ortho) to the hydroxyl group.

Etherification: Reacting the resulting catechol derivative with a methylating agent.

Alternatively, more complex, multi-step synthetic routes involving metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions can be employed to achieve the desired substitution pattern with high regioselectivity. nih.gov These innovative methodologies are central to producing structurally complex phenolic derivatives for specialized applications.

Table of Compounds

Q & A

Basic: What are the established synthetic routes for 2-Isopropoxy-4-methoxyphenol, and what experimental conditions are critical for reproducibility?

Answer:
The synthesis typically involves nucleophilic substitution or Williamson etherification. For example:

  • Step 1: Start with 4-methoxyphenol. Protect reactive hydroxyl groups using acetyl or benzyl groups to avoid side reactions .
  • Step 2: React with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in acetone or DMF at 60–80°C) to introduce the isopropoxy group .
  • Step 3: Deprotect using acidic (HCl/MeOH) or catalytic hydrogenation conditions .
    Critical factors include anhydrous conditions, controlled temperature, and stoichiometric excess of the alkylating agent. Monitor progress via TLC or HPLC .

Advanced: How can researchers address discrepancies in crystallographic data for this compound derivatives?

Answer:
Contradictions may arise from polymorphism or disordered solvent molecules. Methodological approaches include:

  • Refinement: Use SHELXL for small-molecule refinement, leveraging constraints/restraints for disordered regions .
  • Validation: Cross-validate with powder XRD to confirm single-phase crystallinity .
  • Computational Modeling: Compare experimental data with DFT-optimized structures to identify conformational outliers .
    Document thermal ellipsoids and residual electron density maps to justify refinement choices .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be observed?

Answer:

  • NMR (¹H/¹³C):
    • ¹H: Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (~δ 3.8 ppm), isopropoxy multiplet (δ 1.2–1.4 ppm for CH₃; δ 4.5–4.7 ppm for OCH) .
    • ¹³C: Methoxy (~55 ppm), isopropoxy (CH₃ ~22 ppm; OCH ~70 ppm), aromatic carbons (110–150 ppm) .
  • IR: O-H stretch (broad, ~3200 cm⁻¹ if phenolic OH is present), C-O-C (asymmetric stretch ~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropoxy group) .

Advanced: How can researchers optimize the regioselectivity of alkylation in this compound synthesis?

Answer:
Regioselectivity challenges arise due to competing alkylation at the methoxy-adjacent position. Strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., nitro) to block undesired sites .
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity at the target hydroxyl group .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
    Validate selectivity via NOESY NMR or X-ray crystallography to confirm substitution patterns .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
    Refer to IFRA standards for analogous phenolic compounds to assess dermal sensitization thresholds .

Advanced: How can computational methods aid in predicting the biological activity of this compound derivatives?

Answer:

  • QSAR Modeling: Train models using PubChem bioassay data for structurally similar compounds (e.g., 2-Methoxy-4-propylphenol) to predict antimicrobial or anticancer activity .
  • Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 or kinase domains) .
  • ADMET Prediction: Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
    Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

Answer:

  • HPLC: Use a C18 column with mobile phase (MeCN:H₂O, 70:30), UV detection at 254 nm. Retention time ~8–10 min .
  • GC-MS: Applicable for volatile derivatives (e.g., silylated samples). Monitor for byproducts like unreacted 4-methoxyphenol .
  • TLC: Silica gel plates with ethyl acetate/hexane (1:3); visualize under UV or with vanillin stain .

Advanced: What strategies resolve low yields in multi-step syntheses of this compound analogs?

Answer:

  • Intermediate Trapping: Use flow chemistry to isolate unstable intermediates (e.g., epoxides) .
  • Microwave Assistance: Accelerate slow steps (e.g., alkylation) with microwave irradiation (100–120°C, 30 min) .
  • Catalytic Optimization: Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times .
    Characterize intermediates in situ via FTIR or Raman spectroscopy to identify bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.